Hsd17B13-IN-56 is a compound that has emerged as a selective inhibitor of the enzyme hydroxysteroid 17-beta dehydrogenase 13. This enzyme is implicated in various metabolic processes, particularly in the context of liver diseases such as nonalcoholic steatohepatitis. The discovery of Hsd17B13-IN-56 is significant due to its potential therapeutic applications in treating metabolic disorders associated with lipid dysregulation.
The compound was identified through a systematic structure-activity relationship exploration, which focused on optimizing the potency and selectivity of inhibitors targeting hydroxysteroid 17-beta dehydrogenase 13. Research indicates that Hsd17B13-IN-56 was developed from initial screening hits that demonstrated favorable pharmacological profiles in preclinical studies .
Hsd17B13-IN-56 falls under the category of small molecule inhibitors. It is classified as a selective inhibitor of hydroxysteroid 17-beta dehydrogenase 13, which plays a critical role in the metabolism of steroids and lipids.
The synthesis of Hsd17B13-IN-56 involves several steps, typically starting from commercially available precursors. The synthetic route includes alkylation and coupling reactions, often employing techniques such as Sonogashira coupling for constructing the core structure of the compound. For instance, one synthetic pathway involved the alkylation of a purine derivative followed by a reaction with a phenolic compound under specific conditions to achieve the desired product .
The synthesis generally requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time. Techniques such as high-performance liquid chromatography are employed to purify the final product and confirm its identity through mass spectrometry and nuclear magnetic resonance spectroscopy.
Hsd17B13-IN-56 possesses a complex molecular structure characterized by multiple functional groups that enhance its interaction with hydroxysteroid 17-beta dehydrogenase 13. The precise molecular formula and stereochemistry are critical for its activity and selectivity .
Molecular modeling studies have provided insights into the binding interactions between Hsd17B13-IN-56 and its target enzyme, indicating that specific substitutions on the phenolic moiety significantly influence potency. The compound's three-dimensional conformation is essential for optimal binding affinity and inhibition .
Hsd17B13-IN-56 undergoes various chemical reactions that are crucial for its biological activity. The primary reaction involves the inhibition of hydroxysteroid 17-beta dehydrogenase 13, which affects lipid metabolism pathways in hepatocytes.
In vitro assays have demonstrated that Hsd17B13-IN-56 effectively reduces the enzymatic activity of hydroxysteroid 17-beta dehydrogenase 13, with IC50 values indicating its potency. The compound's mechanism involves competitive inhibition, where it binds to the active site of the enzyme, preventing substrate conversion .
The mechanism of action for Hsd17B13-IN-56 centers on its ability to inhibit hydroxysteroid 17-beta dehydrogenase 13, leading to altered lipid metabolism. This inhibition results in decreased levels of certain lipids within liver cells, thereby mitigating conditions such as steatosis and inflammation associated with nonalcoholic fatty liver disease.
Research has shown that Hsd17B13-IN-56 can modulate key signaling pathways related to lipid storage and mobilization. In animal models, treatment with this compound has led to significant reductions in liver fat accumulation and improved metabolic profiles .
Hsd17B13-IN-56 is typically characterized by its solubility profile, which is influenced by its functional groups. Its melting point and stability under various conditions are also important for formulation purposes.
The chemical properties include reactivity with biological targets and stability under physiological conditions. Analytical methods such as chromatography are used to assess purity and identify degradation products over time.
Hsd17B13-IN-56 has potential applications in research focused on metabolic diseases, particularly nonalcoholic fatty liver disease and related hepatic disorders. Its role as an inhibitor provides valuable insights into lipid metabolism and offers a therapeutic avenue for managing these conditions.
CAS No.:
CAS No.:
CAS No.: 2134602-45-0
CAS No.: 84962-75-4
CAS No.: 990-73-8